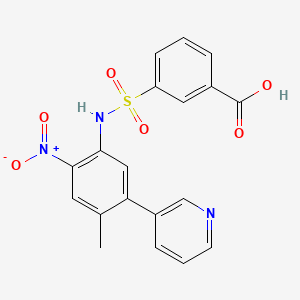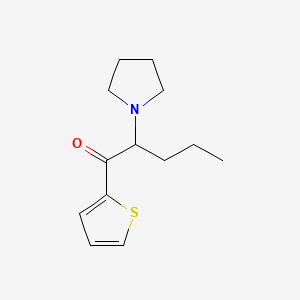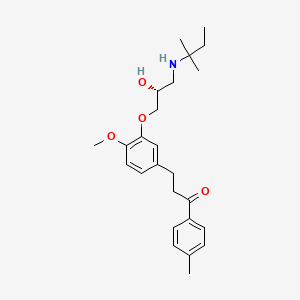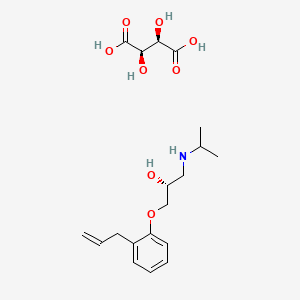
AMG-333
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG 333 is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is the main receptor responsible for the sensation of cold. It was developed as a potential treatment for migraine .
Mechanism of Action
Target of Action
The primary target of (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid, also known as AMG 333, is the TRPM8 ion channel . This channel is the main receptor responsible for the sensation of cold .
Mode of Action
AMG 333 acts as a potent and selective blocker of the TRPM8 ion channel . It inhibits the binding of [125I]-CGRP to the human CGRP receptor with a Ki of 0.02 nM . It also exhibits full inhibition of CGRP-stimulated cAMP production with an IC50 of 2.3 nM in cell-based functional assays .
Biochemical Pathways
The TRPM8 ion channel, which AMG 333 targets, is part of the transient receptor potential (TRP) channel family. These channels are involved in various physiological processes, including the sensation of cold. By blocking the TRPM8 ion channel, AMG 333 can potentially alter these processes .
Pharmacokinetics
The pharmacokinetic profile of AMG 333 has been characterized in clinical studies . These studies have shown that AMG 333 has an effect on the cold pressor test (CPT)-induced increase in blood pressure after single oral doses in healthy subjects and subjects with migraines .
Result of Action
The molecular and cellular effects of AMG 333’s action primarily involve the inhibition of the TRPM8 ion channel. This inhibition can lead to a decrease in the sensation of cold . In addition, AMG 333 has been developed as a potential treatment for migraine, suggesting that its action may also have effects on pain pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG 333 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Introduction of fluorine atoms: Fluorination is achieved using specific reagents and conditions to introduce fluorine atoms at desired positions on the aromatic rings.
Formation of the trifluoromethoxy group:
Coupling reactions: The final steps involve coupling reactions to assemble the different fragments and form the final compound.
Industrial Production Methods
Industrial production of AMG 333 follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
AMG 333 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on the aromatic rings.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
AMG 333 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPM8 ion channel and its role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways and ion channel regulation.
Medicine: Explored as a potential treatment for migraine and other conditions involving TRPM8.
Industry: Used in the development of new therapeutic agents targeting TRPM8
Comparison with Similar Compounds
Similar Compounds
PF-05105679: Another TRPM8 antagonist with similar properties.
RQ-00203078: A TRPM8 antagonist with different chemical structure but similar biological activity.
Uniqueness
AMG 333 is unique due to its high selectivity and potency as a TRPM8 antagonist. It has been shown to have a significant effect in preclinical models of migraine, making it a promising candidate for further development .
Properties
IUPAC Name |
6-[[(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F5N3O4/c21-12-2-1-7-26-17(12)16(10-4-6-15(13(22)8-10)32-20(23,24)25)28-18(29)14-5-3-11(9-27-14)19(30)31/h1-9,16H,(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBYISWYMFIXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What were the key challenges in developing AMG 333 and how did researchers overcome them?
A2: Early leads targeting TRPM8 faced challenges related to drug-like properties, specifically CYP3A4-induction liability and suboptimal pharmacokinetic profiles []. To address these issues, researchers explored a novel series of biarylmethanamide TRPM8 antagonists []. This exploration led to the discovery of AMG 333, which demonstrated an improved preclinical safety profile and suitable pharmacokinetic properties, enabling its advancement to clinical trials [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)










